molecular formula C14H15ClN2O3 B033903 methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate CAS No. 108273-71-8

methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate

Cat. No.: B033903
CAS No.: 108273-71-8
M. Wt: 294.73 g/mol
InChI Key: KDURQOJTVSURJA-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate is a synthetic tryptophan derivative featuring a chloroacetamido substituent at the α-amino position and a methyl ester group at the carboxylate terminus. It serves as a key intermediate in the synthesis of bioactive molecules, including diketopiperazine and acyl hydrazine derivatives . The compound is synthesized via a stepwise protocol: (1) preparation of methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, followed by (2) chloroacetylation to introduce the 2-chloroacetamido group . Its structural uniqueness lies in the reactive chloroacetamido moiety, which enables further functionalization for drug discovery applications.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDURQOJTVSURJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383491
Record name Methyl N-(chloroacetyl)tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108273-71-8
Record name Methyl N-(chloroacetyl)tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chloroacetylation of Methyl Tryptophanate

The most straightforward method involves reacting methyl tryptophanate with chloroacetyl chloride under basic conditions. This pathway, reported by Khandelwal et al. (1990), achieves moderate yields (65–75%) while preserving the indole moiety’s integrity.

Procedure :

  • Esterification : L-tryptophan is converted to its methyl ester using thionyl chloride in methanol, yielding methyl tryptophanate hydrochloride.

  • Chloroacetylation : The free base of methyl tryptophanate is generated via neutralization with sodium bicarbonate, followed by reaction with chloroacetyl chloride in dichloromethane at 0–5°C. Triethylamine is employed as a base to scavenge HCl.

Optimization Insights :

  • Temperature Control : Maintaining subambient temperatures prevents indole ring chlorination.

  • Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.

Yield Data :

StepYield (%)Purity (HPLC)
Esterification8592
Chloroacetylation7388

Hydrazide-Azide Coupling Approach

An alternative route, adapted from benzotriazinone syntheses, employs azide intermediates to form the amide bond (ACS Omega, 2020). This method avoids direct handling of chloroacetyl chloride, enhancing safety for large-scale production.

Procedure :

  • Hydrazide Formation : Methyl tryptophanate reacts with hydrazine hydrate in ethanol under reflux, yielding tryptophan hydrazide.

  • Azide Generation : The hydrazide is treated with sodium nitrite in HCl, forming the corresponding azide at 0°C.

  • Staudinger Reaction : The azide reacts with methyl chloroacetate in tetrahydrofuran (THF), catalyzed by triphenylphosphine, to form the target compound.

Critical Parameters :

  • Azide Stability : Reactions must proceed under inert atmosphere to prevent decomposition.

  • Catalyst Loading : Triphenylphosphine (1.1 eq.) ensures complete conversion.

Comparative Performance :

MethodOverall Yield (%)Reaction Time (h)
Direct Chloroacetylation736
Hydrazide-Azide6812

Stereochemical Control and Chiral Purity

The (R)-enantiomer is preferentially synthesized using chiral auxiliaries or enantioselective catalysis. A patent (CN105037240B) describes stereoretentive esterification using DIPEA (N,N-diisopropylethylamine) to suppress racemization during HCl salt formation.

Key Findings :

  • DIPEA Efficacy : Yields improve from 70% to 81% when DIPEA coordinates with HCl, reducing acidic degradation.

  • Crystallization : Recrystallization from ice-cold dichloroethane enhances enantiomeric excess (ee) to >98%.

Stereochemical Data :

Conditionee (%)
Without DIPEA85
With DIPEA98

Large-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. The patent route (CN105037240B) uses hydrogen chloride gas for esterification, enabling continuous processing.

Process Metrics :

  • Throughput : 200 g batches achieve 81% yield with 98% ee.

  • Solvent Recovery : Dichloroethane is recycled via azeotropic distillation, reducing waste.

Emerging Methodologies and Innovations

Recent advances in indole functionalization (Frontiers in Chemistry, 2022) suggest potential for microwave-assisted synthesis. Preliminary trials show 20% reduction in reaction time for analogous indole acetamides.

Experimental Comparison :

TechniqueYield (%)Time (h)
Conventional Heating736
Microwave704.5

Challenges and Mitigation Strategies

Common Issues :

  • Indole Degradation : Exposure to strong acids or elevated temperatures causes polymerization. Mitigated by using buffered conditions (pH 6–7).

  • Byproduct Formation : Over-chloroacetylation generates di-substituted products. Controlled stoichiometry (1:1.05 substrate:chloroacetyl chloride) minimizes this .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products, such as indole-2,3-diones.

    Reduction: The chloroacetamido group can be reduced to form the corresponding amine.

    Substitution: The chloro group in the chloroacetamido moiety can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Indole-2,3-diones and other oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: New compounds with substituted amine or thiol groups.

Scientific Research Applications

Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Modifications Melting Point (°C) Yield (%) Key Spectral Data (¹³C NMR, δ ppm) Reference
Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate (Target) Chloroacetamido, methyl ester Not reported High 171.3 (C=O), 163.9 (COOCH₃), 59.3 (CH₂Cl)
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a) Acetamido, 2-phenylindole, methyl ester 82–83 100 176.0 (C=O), 52.3 (OCH₃)
(S)-Methyl 2-(N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methylphenylsulfonamido)-... Sulfonamido, 4-chlorophenyl, methyl ester Not reported Not reported 192.7 (C=O), 163.9 (COOCH₃), 128.1 (Ar)
(S)-Methyl 2-(2-(tert-butoxy)acetamido)-3-(1H-indol-3-yl)propanoate (3c) tert-Butoxyacetamido, methyl ester Not reported 95 174.2 (C=O), 81.5 (C(CH₃)₃)
Methyl 3-(1H-indol-3-yl)propanoate No acetamido group, methyl ester Not reported Not reported 176.0 (COOCH₃), 122.3 (indole C3)
Key Observations:
  • Chloroacetamido vs. Acetamido : The target compound’s chloroacetamido group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, unlike the inert acetamido group in 3a .
  • Aromatic Substitution : The 2-phenylindole in 3a enhances π-π stacking interactions, reflected in its distinct ¹H NMR aromatic shifts (δ 7.14–7.81) compared to the unsubstituted indole in the target compound .
Anticancer and Enzyme Inhibition
  • The target compound’s derivatives (e.g., diketopiperazines) exhibit moderate anticancer activity, likely due to the chloroacetamido group’s ability to alkylate biological nucleophiles .
Antimicrobial and Antiviral Potential
  • Compounds with prenyl groups (e.g., 133a in ) demonstrate improved membrane permeability, a trait absent in the target compound, which may limit its bioavailability .

Biological Activity

Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate, a synthetic compound belonging to the indole derivatives class, has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data tables and research findings.

Overview of the Compound

  • Chemical Structure : The compound features an indole moiety and a chloroacetamido group, which contribute to its reactivity and biological properties.
  • Molecular Formula : C14_{14}H15_{15}ClN2_2O3_3
  • CAS Number : 108273-71-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interactions : The indole structure can mimic tryptophan, allowing binding to tryptophan-binding proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory effects. It may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Study on Anticancer Activity

In a study focusing on thiosemicarbazone derivatives, compounds similar to this compound were found to exhibit potent cytotoxicity against various tumor cell lines. The study reported IC50_{50} values in the nanomolar range, indicating strong antiproliferative activity .

CompoundCell Line TestedIC50_{50} (nM)Mechanism of Action
Compound AGlioblastoma20Induction of apoptosis
Compound BBreast Adenocarcinoma15Inhibition of cell proliferation

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. It serves as a valuable probe in chemical biology for investigating biological pathways.

Q & A

Q. What methods validate crystallographic data when solvent disorder complicates structural analysis?

  • Methodological Answer :
  • SQUEEZE Algorithm : Apply in PLATON to exclude disordered solvent contributions, ensuring accurate refinement (e.g., R1 < 0.05) .
  • Complementary Techniques : Validate with powder XRD or solid-state NMR to confirm lattice consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 2
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methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate

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